3-Methoxy-5-(piperidin-3-yl)pyridine
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Overview
Description
3-Methoxy-5-(piperidin-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 3-position and a piperidin-3-yl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(piperidin-3-yl)pyridine typically involves the formation of the pyridine ring followed by the introduction of the methoxy and piperidin-3-yl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the use of esters of 3-oxocarboxylic acid instead of aldehyde can result in a product containing multiple stereocenters . The resulting piperidinol undergoes dehydration in an acidic environment to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve scalable and cost-effective synthetic routes. These methods may include the use of continuous flow reactions, which allow for the efficient and rapid synthesis of the compound in large quantities . Additionally, the use of advanced catalytic systems, such as rhodium-catalyzed hydroaminations, can enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(piperidin-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy and piperidin-3-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-Methoxy-5-(piperidin-3-yl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(piperidin-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-4-ylmethoxy)pyridine: This compound has a similar structure but with a different substitution pattern on the pyridine ring.
1H-Pyrazolo[3,4-b]pyridines: These compounds share a pyridine ring but have a pyrazole ring fused to it.
Uniqueness
3-Methoxy-5-(piperidin-3-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-methoxy-5-piperidin-3-ylpyridine |
InChI |
InChI=1S/C11H16N2O/c1-14-11-5-10(7-13-8-11)9-3-2-4-12-6-9/h5,7-9,12H,2-4,6H2,1H3 |
InChI Key |
JVWJBZJMHSSHCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)C2CCCNC2 |
Origin of Product |
United States |
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